Cas no 2171275-10-6 (benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate)

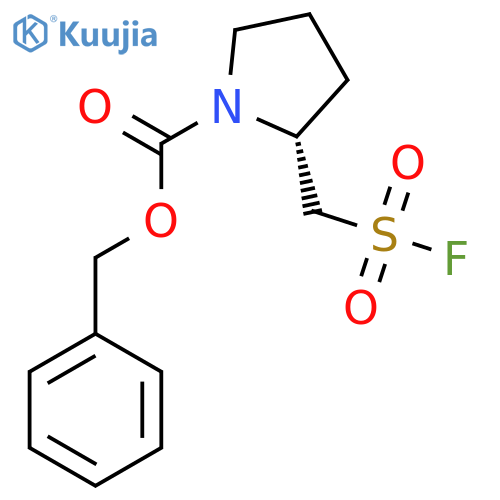

2171275-10-6 structure

商品名:benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate

benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate

- 2171275-10-6

- benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

- EN300-1653371

-

- インチ: 1S/C13H16FNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

- InChIKey: MJTFKYFORJUCRH-GFCCVEGCSA-N

- ほほえんだ: S(C[C@H]1CCCN1C(=O)OCC1C=CC=CC=1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 301.07840733g/mol

- どういたいしつりょう: 301.07840733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653371-1.0g |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 1g |

$1729.0 | 2023-05-26 | ||

| Enamine | EN300-1653371-0.25g |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 0.25g |

$1591.0 | 2023-05-26 | ||

| Enamine | EN300-1653371-0.5g |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 0.5g |

$1660.0 | 2023-05-26 | ||

| Enamine | EN300-1653371-50mg |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 50mg |

$1452.0 | 2023-09-21 | ||

| Enamine | EN300-1653371-100mg |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 100mg |

$1521.0 | 2023-09-21 | ||

| Enamine | EN300-1653371-1000mg |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 1000mg |

$1729.0 | 2023-09-21 | ||

| Enamine | EN300-1653371-500mg |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 500mg |

$1660.0 | 2023-09-21 | ||

| Enamine | EN300-1653371-10.0g |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 10g |

$7435.0 | 2023-05-26 | ||

| Enamine | EN300-1653371-5.0g |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 5g |

$5014.0 | 2023-05-26 | ||

| Enamine | EN300-1653371-250mg |

benzyl (2R)-2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate |

2171275-10-6 | 250mg |

$1591.0 | 2023-09-21 |

benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2171275-10-6 (benzyl (2R)-2-(fluorosulfonyl)methylpyrrolidine-1-carboxylate) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量